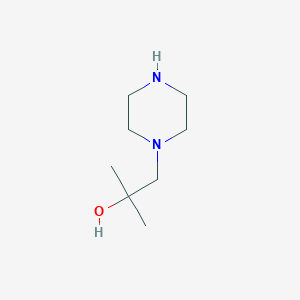

2-Methyl-1-(piperazin-1-yl)propan-2-ol

Description

The exact mass of the compound 2-Methyl-1-(piperazin-1-yl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1-(piperazin-1-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(piperazin-1-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2,11)7-10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIRIPUTKCTCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293044 | |

| Record name | 2-methyl-1-(piperazin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156339-46-7 | |

| Record name | 2-methyl-1-(piperazin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(piperazin-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, a piperazine derivative of interest in pharmaceutical research and development. Due to the limited availability of experimental data in public literature, this document combines verified basic information with computationally predicted properties to offer a robust profile of the molecule. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of these key characteristics, ensuring scientific integrity and enabling researchers to validate and expand upon the data presented.

Introduction: Understanding the Molecule

2-Methyl-1-(piperazin-1-yl)propan-2-ol (CAS No. 156339-46-7) is a tertiary amino alcohol incorporating a piperazine ring. The presence of the piperazine moiety, a common pharmacophore, and a hydroxyl group suggests its potential for diverse chemical interactions and applications in medicinal chemistry. The piperazine ring can engage in various intermolecular interactions, including hydrogen bonding and salt formation, which significantly influence the molecule's solubility, absorption, and distribution characteristics. The tertiary alcohol group adds another site for potential metabolic activity and further hydrogen bonding.

A thorough understanding of its physicochemical properties is paramount for its potential development as a drug candidate or as a key intermediate in the synthesis of more complex molecules. These properties govern its behavior in biological systems and influence formulation strategies.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | - |

| Molecular Weight | 158.24 g/mol | CymitQuimica[1] |

| CAS Number | 156339-46-7 | CymitQuimica[1] |

| Predicted Boiling Point | 245.8 ± 25.0 °C | ChemAxon |

| Predicted Melting Point | 45.7 °C | Simulations Plus |

| Predicted pKa (most basic) | 8.75 ± 0.29 | ChemAxon |

| Predicted pKa (least basic) | 3.44 ± 0.40 | ChemAxon |

| Predicted LogP | -0.15 | ChemAxon |

| Predicted Water Solubility | 1.83 x 10⁵ mg/L | Simulations Plus |

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra are crucial for the initial identification and structural verification of the synthesized compound.

Predicted ¹H NMR Spectrum:

-

Protons on the piperazine ring: A complex multiplet is expected in the range of 2.4-2.8 ppm, corresponding to the eight protons of the piperazine ring.

-

Methylene protons adjacent to piperazine: A singlet or a narrow multiplet is predicted around 2.3 ppm for the -CH₂- group attached to the piperazine nitrogen.

-

Methyl protons: A singlet at approximately 1.1 ppm is expected for the two equivalent methyl groups (-C(CH₃)₂).

-

Hydroxyl proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, is predicted for the -OH group.

Predicted ¹³C NMR Spectrum:

-

Piperazine ring carbons: Signals for the four equivalent carbons of the piperazine ring are expected around 46 ppm.

-

Methylene carbon adjacent to piperazine: The carbon of the -CH₂- group is predicted to appear around 68 ppm.

-

Quaternary carbon: The carbon atom attached to the hydroxyl and two methyl groups is expected around 70 ppm.

-

Methyl carbons: The two equivalent methyl carbons are predicted to resonate at approximately 27 ppm.

Infrared (IR) Spectroscopy

The predicted IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch: Multiple sharp peaks are predicted in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl and piperazine groups.

-

C-N stretch: A moderate absorption band is expected in the 1000-1250 cm⁻¹ range, indicative of the C-N stretching vibrations within the piperazine ring.

-

C-O stretch: A moderate to strong band is predicted around 1050-1150 cm⁻¹, corresponding to the C-O stretching of the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 158.

-

Major Fragmentation Pathways: Common fragmentation patterns for piperazine derivatives involve the cleavage of the piperazine ring and the loss of substituents. A prominent fragment would likely be observed at m/z 85, corresponding to the piperazine ring with a single methylene group attached. Another significant fragment could arise from the loss of a methyl group (m/z 143) or the entire isopropanol group.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To ensure scientific rigor, the predicted properties should be confirmed through experimental determination. The following section provides detailed, self-validating protocols for key physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad and depressed range suggests the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the crystalline 2-Methyl-1-(piperazin-1-yl)propan-2-ol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating rate (10-20 °C/min) is initially used to approximate the melting point.

-

The sample is allowed to cool and solidify.

-

A second, more precise measurement is performed with a slow heating rate (1-2 °C/min), starting from a temperature approximately 20 °C below the estimated melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Self-Validation: The sharpness of the melting range serves as an internal validation of sample purity. For a pure compound, this range should be narrow (typically ≤ 2 °C).

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility and is influenced by intermolecular forces.

Protocol:

-

Sample Preparation: Approximately 0.5 mL of 2-Methyl-1-(piperazin-1-yl)propan-2-ol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Instrumentation: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a calibrated thermometer are used.

-

Measurement:

-

The test tube assembly is attached to the thermometer and immersed in the Thiele tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Self-Validation: The procedure relies on the equilibrium between the vapor pressure of the sample and the external pressure. The slow cooling ensures an accurate determination of this equilibrium point.

pKa Determination

Causality: The pKa values indicate the strength of the acidic or basic functional groups in a molecule. For 2-Methyl-1-(piperazin-1-yl)propan-2-ol, the two nitrogen atoms of the piperazine ring will have distinct pKa values, which are critical for understanding its ionization state at different pH values.

Protocol:

-

Sample Preparation: A standard solution of 2-Methyl-1-(piperazin-1-yl)propan-2-ol (e.g., 0.01 M) is prepared in deionized water.

-

Instrumentation: A calibrated pH meter and a burette are required.

-

Titration:

-

The sample solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

The pH of the solution is recorded after each incremental addition of the acid.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The two equivalence points, corresponding to the protonation of the two nitrogen atoms, are identified.

-

The pKa values are determined from the half-equivalence points on the titration curve (pH = pKa at 50% neutralization).

-

Self-Validation: The shape of the titration curve and the clear inflection points provide an internal validation of the measurement. The experiment should be repeated to ensure reproducibility.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-Methyl-1-(piperazin-1-yl)propan-2-ol. The combination of predicted data and detailed experimental protocols offers a comprehensive resource for researchers. The provided methodologies are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data. As this molecule is explored further, the experimental validation of the predicted properties will be crucial for its successful application in drug discovery and development.

References

Sources

An Investigator's Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Abstract

The compound 2-Methyl-1-(piperazin-1-yl)propan-2-ol is a novel chemical entity for which no public-domain pharmacological data currently exists.[1] Its structure, featuring a piperazine ring—a common scaffold in centrally active agents—suggests a potential for interaction with various neurotransmitter systems.[2][3][4][5] This guide presents a comprehensive, technically-grounded framework for the systematic investigation of its mechanism of action (MOA). Eschewing a speculative declaration of its function, we instead provide a logical, multi-stage experimental workflow designed for drug development professionals. This document outlines the rationale and detailed protocols for target identification, validation, and pathway characterization, serving as a roadmap from initial hypothesis to a well-defined pharmacological profile.

Introduction and Structural Hypothesis Generation

The molecular structure of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, characterized by a piperazine heterocycle linked to a tertiary alcohol, provides the foundational logic for our investigation. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[2][3][6][7] These activities are often mediated through interactions with monoamine pathways, particularly serotonergic (5-HT), dopaminergic (D), and adrenergic (α, β) G-protein coupled receptors (GPCRs), as well as neurotransmitter transporters.[2][6]

Therefore, our primary hypothesis is that 2-Methyl-1-(piperazin-1-yl)propan-2-ol is a CNS-active agent that modulates one or more monoaminergic GPCRs or transporters. The initial phase of our investigation will be a broad screening campaign to identify its primary molecular target(s).

Phase I: Target Identification and Initial Validation

The primary objective of Phase I is to cast a wide net to identify high-affinity molecular targets. This process relies on a combination of computational prediction and broad-panel in vitro screening.[8][9][10][11][12]

Before committing to costly wet-lab experiments, computational modeling can prioritize potential targets. Molecular docking simulations will be performed to predict the binding affinity of the compound against a virtual library of high-resolution crystal structures of known CNS targets.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: Generate a 3D conformation of 2-Methyl-1-(piperazin-1-yl)propan-2-ol. Perform energy minimization using a suitable force field (e.g., MMFF94).[13]

-

Receptor Library Preparation: Obtain crystal structures of key CNS targets (e.g., 5-HT receptor subtypes, dopamine receptor subtypes, adrenergic receptors, serotonin transporter) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.[13]

-

Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the defined binding pocket of each receptor.

-

Analysis: Rank the targets based on the predicted binding energy (docking score). Targets with the most favorable scores will be prioritized for in vitro validation.

The core of the target identification phase is a comprehensive receptor binding assay screen. This provides empirical data on the compound's affinity and selectivity across a wide range of potential targets.[14][15][16]

Experimental Protocol: Competitive Radioligand Binding Assay Panel

-

Assay Panel Selection: Utilize a commercial or in-house panel of at least 40-50 common CNS targets, including GPCRs, ion channels, and transporters.

-

Membrane/Cell Preparation: Use cell membrane preparations or whole cells expressing the specific receptor of interest.[15]

-

Competitive Binding Reaction:

-

In a multi-well plate, combine the receptor preparation with a known, high-affinity radioligand for that target (e.g., [³H]-Ketanserin for 5-HT2A).

-

Add 2-Methyl-1-(piperazin-1-yl)propan-2-ol at a high screening concentration (e.g., 10 µM).

-

Incubate the mixture to allow the binding to reach equilibrium.[17]

-

-

Separation & Detection:

-

Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. Any target showing >50% inhibition at 10 µM is considered a "hit" and is selected for full affinity determination.

For each "hit" identified in the screening panel, a full concentration-response curve is generated to determine the compound's binding affinity (Kᵢ).

Experimental Protocol: Saturation Binding and Kᵢ Determination

-

Assay Setup: Set up a competitive binding assay as described above.

-

Concentration Gradient: Instead of a single concentration, add 2-Methyl-1-(piperazin-1-yl)propan-2-ol across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Data Collection: Measure the bound radioactivity at each concentration.

-

Analysis:

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).[14]

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Data Presentation: Target Affinity Profile

| Target Receptor | Radioligand Used | Kᵢ of Test Compound (nM) |

| 5-HT₂ₐ | [³H]-Ketanserin | Value |

| D₂ | [³H]-Spiperone | Value |

| α₁ₐ | [³H]-Prazosin | Value |

| SERT | [³H]-Citalopram | Value |

| ...other hits | ... | ... |

| Table 1: Hypothetical data table for summarizing the binding affinities (Kᵢ) of 2-Methyl-1-(piperazin-1-yl)propan-2-ol at primary targets. |

Phase II: Functional Activity and Pathway Elucidation

Once high-affinity targets are validated, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist? This phase connects target engagement to a cellular response.

For GPCR targets, functional activity is typically assessed by measuring changes in second messenger levels (e.g., cAMP, IP₁, or Ca²⁺).

Experimental Protocol: cAMP Accumulation Assay (for Gₛ/Gᵢ-coupled receptors)

-

Cell Culture: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the target receptor.

-

Assay Procedure:

-

Plate cells in a multi-well format.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist Mode: Add varying concentrations of 2-Methyl-1-(piperazin-1-yl)propan-2-ol and measure cAMP production.

-

Antagonist Mode: Add a known agonist for the receptor (e.g., Serotonin for a 5-HT receptor) in the presence of varying concentrations of 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

-

-

Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay technology such as HTRF® or LANCE®.

-

Data Analysis:

-

In agonist mode, determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference agonist.

-

In antagonist mode, determine the IC₅₀ and calculate the functional antagonist constant (Kₑ) using the Schild equation.

-

The entire process, from initial screening to functional characterization, can be visualized as a logical decision tree.

Caption: Experimental workflow for MOA elucidation.

Phase III: Downstream Signaling Pathway Analysis

Understanding the functional mode of action at the receptor allows for the investigation of the downstream intracellular signaling cascades. For many CNS-active GPCRs, a common convergent pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, often assessed by measuring the phosphorylation of ERK (pERK).

Experimental Protocol: Western Blot for pERK/ERK

-

Cell Treatment: Culture appropriate cells (e.g., primary neurons or a neuroblastoma cell line like SH-SY5Y) and treat with 2-Methyl-1-(piperazin-1-yl)propan-2-ol at its EC₅₀ concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by molecular weight on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated ERK (pERK1/2).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

-

Analysis: Quantify band intensity using densitometry. Express pERK levels as a ratio of total ERK.

If the compound is identified as a 5-HT₂ₐ receptor agonist, the expected signaling pathway leading to ERK activation can be diagrammed.

Caption: Hypothetical Gq-coupled signaling pathway.

Conclusion and Forward Outlook

This document provides a rigorous, phased approach to systematically uncover the mechanism of action for 2-Methyl-1-(piperazin-1-yl)propan-2-ol. By progressing from broad, unbiased screening to focused functional and pathway analysis, this workflow ensures that experimental choices are driven by data, not assumption. The causality is clear: binding affinity necessitates functional testing, and functional activity necessitates pathway analysis. Each protocol is designed as a self-validating system through the use of appropriate controls and quantitative endpoints. Successful execution of this investigative plan will build a comprehensive pharmacological dossier, providing the authoritative grounding necessary to advance this novel compound in the drug development pipeline.

References

-

Khan, I., et al. (2018). Kinetic effect and absorption performance of piperazine activator into aqueous solutions of 2-amino-2-methyl-1-propanol through post-combustion CO2 capture. ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology. Available from: [Link]

-

Pérez-Silanes, S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

-

Li, J., et al. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. Biochemistry and Molecular Biology Education. Available from: [Link]

-

Baviskar, A. T., et al. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]

-

Hulme, E. C., & Trevethick, M. A. (2010). In vitro receptor binding assays: general methods and considerations. PubMed. Available from: [Link]

-

MtoZ Biolabs. Drug Target Identification Methods. Available from: [Link]

-

ResearchGate. (PDF) In vitro receptor binding assays. Available from: [Link]

-

Entrena, A., et al. (2022). Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. Frontiers in Pharmacology. Available from: [Link]

-

Zajdel, P., et al. (2011). Structure-activity Relationship Studies of CNS Agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione Arylpiperazine Derivatives With Different 5-HT1A and Antagonistic 5-HT2A Activities. PubMed. Available from: [Link]

-

I-Mab Biopharma. (2017). CLINICAL TRIAL PROTOCOL A Phase II, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Safety and Efficacy of TJ. Available from: [Link]

-

Glennon, R. A., et al. (1992). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry. Available from: [Link]

-

Chemspace. Target Identification and Validation in Drug Discovery. Available from: [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available from: [Link]

-

Pérez-Silanes, S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Die Pharmazie - An International Journal of Pharmaceutical Sciences. Available from: [Link]

-

Wang, Y., et al. (2024). Suppressing Endothelial–Mesenchymal Transition Through the Histone Deacetylase 1/GATA Binding Protein 4 Pathway: The Mechanism of Protocatechuic Acid Against Myocardial Fibrosis Revealed by an Integrated Study. MDPI. Available from: [Link]

-

Medico-Pedia. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Available from: [Link]

-

DrOmics Labs. (2023). Drug Target Hunting: A Comprehensive Guide to Identifying and Validating Biological Targets for Drug Discovery. Available from: [Link]

-

An, R., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]

-

EditCo Bio. Drug Target Identification. Available from: [Link]

-

Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]

-

Kumar, A., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

El-Gamal, M. I., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available from: [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link]

-

Mandal, A. K., et al. (2018). Effect of piperazine on the kinetics of carbon dioxide with aqueous solutions of 2-amino-2-methyl-1-propanol. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

-

Chemaxon. (2024). The Significance of Piperazine Derivatives in Modern Drug Discovery. Available from: [Link]

-

Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available from: [Link]

-

Sravani, G., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available from: [Link]

-

Solis, F. (2019). dehydration of 2-methyl-2-propanol to 2-methylpropene E1 mechanism. Available from: [Link]

-

Latacz, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]

Sources

- 1. 2-Methyl-1-(piperazin-1-yl)propan-2-ol | CymitQuimica [cymitquimica.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 11. dromicslabs.com [dromicslabs.com]

- 12. editco.bio [editco.bio]

- 13. Experimental training in molecular pharmacology education based on drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery and Development

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of Piperazine Derivatives

For researchers, medicinal chemists, and drug development professionals, the piperazine ring represents a cornerstone of modern therapeutic innovation. This six-membered heterocycle, with its two nitrogen atoms at opposing positions, is a versatile and privileged scaffold, lending itself to a vast array of biological activities.[1][2] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bond formation, frequently bestow favorable pharmacokinetic profiles upon drug candidates, such as enhanced aqueous solubility and oral bioavailability.[1][3] This guide provides an in-depth exploration of the diverse biological activities of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and antipsychotic potential, and details the methodologies for their evaluation.

Anticancer Activity of Piperazine Derivatives: Targeting Key Oncogenic Pathways

Arylpiperazines, in particular, have garnered significant interest in oncology research for their capacity to induce cytotoxic effects in tumor cells through a variety of mechanisms.[3] These compounds can engage with multiple molecular targets implicated in cancer, including signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[3]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Novel piperazine derivatives have demonstrated the ability to halt cancer cell proliferation by inducing cell cycle arrest, frequently at the G2/M phase.[3] Several compounds function as inhibitors of critical signaling pathways, such as the PI3K/Akt pathway, which is commonly over-activated in many human cancers and is pivotal for cell survival and proliferation.[3][4] The PI3K/Akt/mTOR pathway is a central regulator in many cancers, and its inhibition can trigger apoptosis (programmed cell death).[5][6] Some derivatives have been shown to induce caspase-dependent apoptosis by targeting multiple pathways concurrently.[3] Another significant mechanism of action for certain piperazine derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[7][8] By binding to the colchicine binding site of β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[7][9]

Diagram of the PI3K/Akt Signaling Pathway and Inhibition by Piperazine Derivatives

Caption: Inhibition of the PI3K/Akt pathway by piperazine derivatives.

Quantitative Data Summary: Anticancer Efficacy

The anticancer efficacy of novel piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.[3]

| Compound Class | Target | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Arylamide Piperazine | Tubulin Polymerization | SMMC-7721 (Liver) | 0.089 | [7] |

| Arylamide Piperazine | Tubulin Polymerization | HuH-7 (Liver) | 0.092 | [7] |

| Vindoline-Piperazine | Not Specified | MDA-MB-468 (Breast) | 1.00 | [10] |

| Vindoline-Piperazine | Not Specified | HOP-92 (Lung) | 1.35 | [10] |

| Triazine-Piperazine Amide | Not Specified | MCF-7 (Breast) | Varies | [11] |

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium.[3] Replace the existing medium with 100 µL of the medium containing the test compounds.[3] Include a solvent control (e.g., DMSO) and a negative control (medium only).[3]

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[13]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]

-

Formazan Formation: Incubate the plates for an additional 1.5 hours at 37°C to allow for the formation of formazan crystals.[13]

-

Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Shake the plate for approximately 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[3]

Diagram of the MTT Assay Workflow

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial and Antifungal Activity of Piperazine Derivatives

With the rise of antimicrobial resistance (AMR), there is a pressing need for new therapeutic agents.[3] Piperazine has been identified as a valuable scaffold for developing novel antibacterial and antifungal compounds.[3]

Structure-Activity Relationship (SAR)

The antimicrobial potency of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring.[3]

-

Enhancing Activity: Incorporation of electron-withdrawing groups such as chloro (Cl), bromo (Br), or nitro (NO₂) has been shown to enhance antibacterial activity.[3]

-

Reducing Activity: Conversely, electron-donating groups or certain heterocyclic substitutions (e.g., pyridine, furan) can decrease potency.[3]

Mechanism of Action

In fungi, some piperazine-azole hybrids have been shown to disrupt the ergosterol biosynthetic pathway by inhibiting the 14α-demethylase enzyme.[14] For antibacterial action, some piperazine polymers target the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and subsequent cell death.[15]

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Azole-containing piperazines | Various bacteria & fungi | 3.1 - 25 | [16] |

| Piperazine-azole hybrids | Candida & Aspergillus species | Varies | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[17][18]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting it to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[3][19]

-

Compound Dilution: Perform a two-fold serial dilution of the piperazine derivative in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[3][17]

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.[3] Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[3]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[3][18]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

Central Nervous System (CNS) Activity of Piperazine Derivatives

Piperazine derivatives are integral to the development of antipsychotic drugs, primarily for treating schizophrenia.[3][14] They typically act as ligands for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are key targets in managing psychosis.[3][20]

Mechanism of Action

Atypical antipsychotics often exhibit a multi-receptor binding profile.[21] Novel piperazine derivatives are designed to have a high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors while minimizing off-target effects at receptors like 5-HT₂C, H₁, and α₁, which are associated with side effects such as weight gain and sedation.[3][21] Structure-activity relationship studies focus on modifying substituents to optimize this receptor affinity profile.[3][20] For instance, many arylpiperazine derivatives act as antagonists at the 5-HT₂ₐ receptor, which is believed to contribute to their antipsychotic effects and may also improve sleep maintenance.[16][22]

Diagram of a Simplified Synapse Showing Receptor Antagonism

Caption: Antagonism of postsynaptic receptors by piperazine derivatives.

Quantitative Data Summary: Receptor Binding Affinity

The potency of antipsychotic candidates is measured by their binding affinity (Ki) to target receptors.[3] Lower Ki values indicate higher affinity.[3]

| Compound Class | Target Receptor | Ki (nM) | Reference |

| N-Phenylpiperazine analogs | Dopamine D₃ | Low nanomolar (high selectivity over D₂) | [23][24] |

| Amide-piperidine/piperazine | Dopamine D₂ | High affinity | [21] |

| Amide-piperidine/piperazine | Serotonin 5-HT₁ₐ | High affinity | [21] |

| Amide-piperidine/piperazine | Serotonin 5-HT₂ₐ | High affinity | [21] |

| Benzene sulfonamides | Serotonin 5-HT₇ | 12 - 580 (IC50) | [25] |

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., D₂ or 5-HT₂ₐ).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (a molecule that binds to the receptor and is radioactive), and various concentrations of the unlabeled piperazine derivative (the competitor).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The amount of radioactivity is inversely proportional to the affinity of the test compound for the receptor. The data is used to calculate the Ki value.

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its structural and chemical versatility allows for the fine-tuning of biological activity across a wide range of therapeutic areas. The methodologies outlined in this guide provide a robust framework for the evaluation of novel piperazine derivatives, from initial in vitro screening to more complex mechanistic studies. As our understanding of disease biology deepens, the rational design of piperazine-based compounds will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.

References

-

5-HT2C receptor agonist. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Aher, S. B., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537. [Link]

-

An, F., et al. (2024). Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. Journal of Ethnopharmacology, 322, 117769. [Link]

-

Bagi, E., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

-

Boruah, D., et al. (2018). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS omega, 3(10), 13327–13338. [Link]

-

Chen, Y., et al. (2016). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. International journal of molecular sciences, 17(9), 1403. [Link]

- Danish Veterinary and Food Administration. (2022, May). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.

-

Deng, X., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15911-15923. [Link]

-

Ding, Y., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188981. [Link]

-

Gmeiner, P., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 64(1), 584–602. [Link]

-

Gurdal, E. E., et al. (2014). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. Bioorganic & medicinal chemistry, 22(23), 6649–6658. [Link]

- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 27, 2026, from [Link]

- Jabeen, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Kaur, A., & Singh, J. (2018). Animal models for the evaluation of antipsychotic agents.

-

Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Chemistry & Biodiversity, e202401018. [Link]

-

Laskar, P., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

-

Lee, M. K., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 22. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 27, 2026, from [Link]

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579.

-

Sun, L., et al. (2017). Design and synthesis of piperazine acetate podophyllotoxin ester derivatives targeting tubulin depolymerization as new anticancer agents. Bioorganic & medicinal chemistry letters, 27(17), 4165–4171. [Link]

-

Yoon, J., et al. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorganic & medicinal chemistry, 16(10), 5405–5412. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 27, 2026, from [Link]

-

Zhang, M., et al. (2012). l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. ACS medicinal chemistry letters, 3(7), 543–547. [Link]

-

Wikipedia contributors. (2024, December 20). Piperazine. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

-

Zhang, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506. [Link]

-

Altogen Labs. (2023, July 5). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved January 27, 2026, from [Link]

- Ziemlinski, T., & Brown, J. R. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancer Network, 41(11).

-

Lee, M. K., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 22. [Link]

-

Al-Ostoot, F. H., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules (Basel, Switzerland), 27(19), 6667. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor antagonists and how do they work?. Retrieved January 27, 2026, from [Link]

- Danish Veterinary and Food Administration. (2022, May). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.

-

American College of Neuropsychopharmacology. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. Retrieved January 27, 2026, from [Link]

-

Laskar, P., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

-

protocols.io. (2023). MTT (Assay protocol). Retrieved January 27, 2026, from [Link]

-

The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

-

Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules (Basel, Switzerland), 27(14), 4443. [Link]

-

Charles River. (2020, February 5). In vivo Patient-Derived Xenograft (PDX) Models for Oncology Research Studies [Video]. YouTube. [Link]

- Mojzik, C., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current medicinal chemistry, 20(2), 245–277.

-

Kung, P. P., et al. (2012). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. The Journal of biological chemistry, 287(38), 32253–32264. [Link]

-

Vanover, K. E., & Davis, R. E. (2010). Role of 5-HT2A receptor antagonists in the treatment of insomnia. Nature and science of sleep, 2, 139–150. [Link]

-

Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved January 27, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules (Basel, Switzerland), 27(19), 6667. [Link]

-

Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 401(2), 251–259. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 27, 2026, from [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. protocols.io [protocols.io]

- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 20. ijrrjournal.com [ijrrjournal.com]

- 21. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Applications of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Foreword: Charting a Course for a Novel Piperazine Derivative

The landscape of modern drug discovery is characterized by the exploration of novel chemical entities with the potential to address unmet medical needs. Within this landscape, certain molecular scaffolds consistently emerge as privileged structures, offering a versatile framework for the development of a wide array of therapeutic agents. The piperazine ring is one such scaffold, renowned for its presence in numerous approved drugs across various therapeutic areas.[1][2] This guide focuses on a specific, yet largely unexplored, piperazine-containing compound: 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

While direct research on the therapeutic applications of this particular molecule is nascent, its structural components—the piperazine core and a substituted propanolamine side chain—suggest a rich potential for biological activity. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the therapeutic promise of this compound by examining the established roles of its constituent moieties, hypothesizing potential applications, and outlining a rigorous experimental workflow for its synthesis and biological evaluation. By synthesizing existing knowledge with a prospective research strategy, we can begin to chart a course for unlocking the potential of 2-Methyl-1-(piperazin-1-yl)propan-2-ol as a novel therapeutic agent.

Part 1: Deconstructing the Core: The Piperazine and Propanolamine Moieties

The therapeutic potential of 2-Methyl-1-(piperazin-1-yl)propan-2-ol can be inferred from a detailed analysis of its two key structural components: the piperazine ring and the 2-methyl-propan-2-ol side chain.

The Piperazine Scaffold: A Privileged Element in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[3] Its prevalence in a vast number of clinically successful drugs stems from a unique combination of physicochemical properties that render it a "privileged scaffold."[4][5]

Key Attributes of the Piperazine Moiety:

-

Physicochemical Properties: The two nitrogen atoms within the piperazine ring provide a high polar surface area and act as hydrogen bond acceptors and donors. These characteristics often lead to improved aqueous solubility and oral bioavailability, which are desirable pharmacokinetic properties.[2]

-

Synthetic Tractability: The nitrogen atoms of the piperazine ring serve as versatile synthetic handles, allowing for straightforward chemical modification to fine-tune the steric and electronic properties of the molecule.[4] This adaptability is crucial for optimizing target affinity and specificity during the drug discovery process.

-

Diverse Biological Activities: Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications as antibacterial, antifungal, antidepressant, and antimycobacterial agents.[6] Furthermore, the piperazine scaffold is a prominent feature in drugs targeting the central nervous system (CNS) and in anticancer agents, particularly kinase inhibitors.[1][5]

Table 1: Examples of Approved Drugs Containing the Piperazine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Imatinib | Oncology | Tyrosine kinase inhibitor |

| Ciprofloxacin | Infectious Disease | DNA gyrase inhibitor |

| Cyclizine | Antihistamine | H1 receptor antagonist |

| Amoxapine | Antidepressant | Norepinephrine reuptake inhibitor |

The 2-Methyl-1-propan-2-ol Side Chain: A Potential Pharmacophore

The 1-(piperazin-1-yl)propan-2-ol substructure, particularly with the methyl group on the second carbon, presents a chiral center and specific steric and electronic features that can significantly influence its interaction with biological targets. Amino alcohol moieties are common pharmacophores that can engage in hydrogen bonding and ionic interactions with receptors and enzymes.

The structural similarity to other propanolamine-containing drugs suggests potential interactions with G-protein coupled receptors (GPCRs) or ion channels. While the exact contribution of this specific side chain is yet to be determined, its presence provides a clear direction for initial biological screening.

Part 2: Hypothesized Therapeutic Applications

Based on the established pharmacological profiles of piperazine derivatives and related structures, we can postulate several promising therapeutic avenues for 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

Oncology

A structurally related compound, 2-Methyl-1-(piperazin-1-yl)propan-1-one, is utilized as an intermediate in the synthesis of anti-tumor drugs.[7] This suggests that the core structure possesses potential for development into cytotoxic or cytostatic agents. The piperazine moiety is a well-established component of many kinase inhibitors, often serving as a linker that orients the molecule within the ATP-binding pocket of the enzyme.[5] Therefore, it is plausible that 2-Methyl-1-(piperazin-1-yl)propan-2-ol could be investigated as a novel kinase inhibitor or as a scaffold for the development of other anticancer agents.

Central Nervous System (CNS) Disorders

Piperazine and its derivatives are prominent in drugs targeting the CNS, owing to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[5] The structural features of 2-Methyl-1-(piperazin-1-yl)propan-2-ol warrant investigation into its potential activity at dopaminergic, serotonergic, or adrenergic receptors. Such activities could translate to therapeutic applications in conditions like depression, anxiety, or neurodegenerative diseases such as Parkinson's disease, where piperazine derivatives have shown some promise.[8]

Infectious Diseases

The piperazine nucleus is present in several antibacterial and antifungal agents.[1] The ability to readily modify the piperazine nitrogen atoms allows for the creation of a diverse library of compounds for screening against a wide range of microbial pathogens. Therefore, 2-Methyl-1-(piperazin-1-yl)propan-2-ol and its derivatives could be evaluated for their potential as novel anti-infective agents.

Part 3: A Proposed Research Workflow for Investigation

To systematically evaluate the therapeutic potential of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, a comprehensive research workflow encompassing chemical synthesis and a tiered biological screening cascade is proposed.

Chemical Synthesis

The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol can be achieved through several established methods for the synthesis of piperazine derivatives.[9] A plausible and efficient synthetic route is outlined below.

Step-by-Step Synthesis Protocol:

-

Reaction of Piperazine with 1-chloro-2-methylpropan-2-ol:

-

In a round-bottom flask, dissolve piperazine (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

-

To this stirring solution, add 1-chloro-2-methylpropan-2-ol (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter off any precipitated salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized compound using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC)

-

-

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynce.com [biosynce.com]

- 8. mdpi.com [mdpi.com]

- 9. Piperazine synthesis [organic-chemistry.org]

Application Notes and Protocols for Dissolving 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Abstract

This document provides a comprehensive guide for the dissolution of 2-Methyl-1-(piperazin-1-yl)propan-2-ol (CAS No. 156339-46-7), a piperazine derivative with potential applications in drug discovery and development. Given the limited availability of specific physicochemical data for this compound, this guide emphasizes a systematic, first-principles approach to solvent selection and solution preparation. It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure solution stability and compatibility with downstream biological and chemical assays.

Introduction: The Significance of Piperazine Moieties and Proper Solubilization

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of approved drugs.[1] Its derivatives are explored for a multitude of therapeutic applications.[2] The successful evaluation of these compounds in experimental settings is critically dependent on proper dissolution and the preparation of stable, homogenous solutions. Improper solubilization can lead to inaccurate concentration assessments, precipitation during experiments, and ultimately, unreliable data.

This guide provides a detailed protocol for dissolving 2-Methyl-1-(piperazin-1-yl)propan-2-ol, a compound with potential utility in various research contexts. Due to the absence of extensive published data on this specific molecule, a systematic approach to solvent screening and stock solution preparation is essential.

Compound Profile: 2-Methyl-1-(piperazin-1-yl)propan-2-ol

A foundational understanding of the compound's known properties is the first step in developing a robust dissolution protocol.

| Property | Value | Source |

| CAS Number | 156339-46-7 | CymitQuimica[3] |

| Molecular Formula | C₈H₁₈N₂O | CymitQuimica[3] |

| Molecular Weight | 158.24 g/mol | CymitQuimica[3] |

| Appearance | Powder | American Elements |

Safety and Handling Precautions

While a specific Material Safety Data Sheet (MSDS) for 2-Methyl-1-(piperazin-1-yl)propan-2-ol is not widely available, data from related piperazine compounds suggest the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Respiratory Protection: For operations that may generate dust, use a certified respirator.

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid inhalation of the powder.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Systematic Solvent Selection and Solubility Determination

Given the lack of specific solubility data, a systematic approach to determine the optimal solvent is recommended. The following workflow is designed to efficiently identify a suitable solvent for your experimental needs.

Caption: Workflow for systematic solvent selection.

Protocol for Solubility Testing:

-

Small-Scale Tests: Begin with small amounts of the compound (e.g., 1-5 mg).

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the compound.

-

Observation: Observe for visual signs of dissolution at room temperature.

-

Agitation: If not fully dissolved, gently vortex the sample for 30-60 seconds.

-

Gentle Heating: If necessary, warm the sample to 37°C in a water bath for up to 15 minutes. Many compounds exhibit increased solubility at slightly elevated temperatures.

-

Documentation: Record the approximate solubility in each solvent (e.g., mg/mL).

Based on the properties of similar piperazine derivatives, the following solvents are recommended for initial screening:

| Solvent | Rationale | Expected Outcome |

| Deionized Water | The presence of amine and hydroxyl groups suggests potential for hydrogen bonding and water solubility. | Likely to be soluble, especially with pH adjustment. |

| Phosphate-Buffered Saline (PBS) | A common vehicle for in vitro biological assays. | Solubility is expected to be similar to water. |

| Ethanol | A common organic solvent for compounds with moderate polarity. | High likelihood of good solubility. |

| Dimethyl Sulfoxide (DMSO) | A powerful aprotic solvent widely used for preparing high-concentration stock solutions in drug discovery. | Very high likelihood of good solubility. |

Detailed Protocols for Stock Solution Preparation

Once a suitable solvent has been identified, the following protocols can be used to prepare stock solutions for various experimental applications. Accurate preparation of stock solutions is crucial for the reliability and reproducibility of experimental results.

Protocol for In Vitro Assays (e.g., Cell-Based Assays)

For in vitro studies, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO, which is then diluted into the aqueous culture medium.

Materials:

-

2-Methyl-1-(piperazin-1-yl)propan-2-ol

-

High-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the desired amount of 2-Methyl-1-(piperazin-1-yl)propan-2-ol in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 1.5824 mg of the compound.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration. For a 10 mM stock from 1.5824 mg, add 1 mL of DMSO.

-

Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Causality Behind Experimental Choices:

-

DMSO as the Solvent: DMSO is an excellent solvent for a wide range of organic molecules and is miscible with water, making it ideal for diluting into aqueous cell culture media.

-

High Concentration Stock: Preparing a concentrated stock allows for the addition of a small volume to the final assay, minimizing the final concentration of the organic solvent, which can be toxic to cells.

-

Aliquoting: This practice prevents degradation of the compound that can occur with multiple freeze-thaw cycles.

Protocol for In Vivo Studies

For in vivo studies, the choice of vehicle is critical and must be well-tolerated by the animal model. Aqueous vehicles are often preferred.

Materials:

-

2-Methyl-1-(piperazin-1-yl)propan-2-ol

-

Sterile water for injection or a suitable aqueous buffer (e.g., saline, PBS)

-

pH meter and solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

-

Sterile glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Weighing: Accurately weigh the required amount of the compound.

-

Initial Suspension: Add a portion of the total required volume of the aqueous vehicle to the compound.

-

pH Adjustment (if necessary): The piperazine moiety is basic, and the compound's solubility in water may be pH-dependent. If the compound does not readily dissolve, a dropwise addition of a dilute acid (e.g., 0.1 M HCl) can be used to form a more soluble salt. Monitor the pH closely.

-

Complete Dissolution: Stir the solution until the compound is fully dissolved. Gentle warming can be employed if needed.

-

Final Volume and pH Check: Add the remaining vehicle to reach the final desired volume and concentration. Re-check and adjust the pH if necessary.

-

Sterilization: Filter-sterilize the final solution through a 0.22 µm filter into a sterile container.

Causality Behind Experimental Choices:

-

Aqueous Vehicle: Aqueous solutions are generally better tolerated in in vivo studies compared to organic solvents.

-

pH Adjustment: The solubility of ionizable compounds can be significantly enhanced by adjusting the pH to favor the more soluble ionized form.

-

Sterilization: Essential for parenteral administration to prevent infection.

Solution Stability and Storage

The stability of the prepared solutions should be assessed, especially if they are to be stored for extended periods.

| Stock Solution | Recommended Storage | General Stability Guideline |

| DMSO Stock | -20°C or -80°C in aliquots | Typically stable for several months to a year. Avoid repeated freeze-thaw cycles. |

| Aqueous Stock | 2-8°C (short-term) or -20°C (long-term) | Stability in aqueous solution can be more variable. It is recommended to prepare fresh solutions for each experiment or validate long-term storage. |

Conclusion

The successful use of 2-Methyl-1-(piperazin-1-yl)propan-2-ol in research and development hinges on the careful and systematic preparation of solutions. While specific solubility data for this compound is not yet widely published, the protocols outlined in this guide provide a robust framework for its dissolution. By following these guidelines, researchers can ensure the preparation of accurate, stable, and experimentally compatible solutions, thereby enhancing the reliability and reproducibility of their findings.

References

-

Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

-

American Elements. (n.d.). 2-methyl-1-(piperazin-1-yl)propan-2-ol. Retrieved from [Link]

-

Raffa, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5038. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021, October 13). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761409, 2-Methyl-1-(piperazin-1-yl)propan-1-one. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

- Google Patents. (n.d.). US6156339A - Process for preparing solid pharmaceutical dosage forms.

- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

-

ResearchGate. (2022, August 5). (PDF) Kinetic effect and absorption performance of piperazine activator into aqueous solutions of 2-amino-2-methyl-1-propanol through post-combustion CO2 capture. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, May 23). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Density and Viscosity of CO2-Loaded Aqueous 2-Amino-2-methyl-1-propanol (AMP) and Piperazine (PZ) Mixtures. Retrieved from [Link]

-

ResearchGate. (2022, October 30). (PDF) Characterization of Piperazine/2-Aminomethylpropanol for Carbon Dioxide Capture. Retrieved from [Link]

-

ResearchGate. (2022, August 5). Effect of piperazine on the kinetics of carbon dioxide with aqueous solutions of 2-amino-2-methyl-1-propanol. Retrieved from [Link]

-

ResearchGate. (2022, August 7). Determination of piperazine derivatives in “Legal Highs” | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.

- Google Patents. (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.

-

Preprints.org. (2024, January 22). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

ACS Publications. (n.d.). A Simple Method for Determination of Solubility in the First-Year Laboratory | Journal of Chemical Education. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Methyl-1-(piperazin-1-yl)propan-2-ol in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

2-Methyl-1-(piperazin-1-yl)propan-2-ol is a key chemical intermediate characterized by a piperazine ring coupled with a tertiary alcohol moiety. This unique structural combination makes it a valuable building block in the synthesis of a variety of pharmacologically active molecules. The piperazine ring is a common scaffold in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. The tertiary alcohol group offers a site for further chemical modification, allowing for the introduction of diverse functionalities to modulate the biological activity of the final compound.

These application notes provide a comprehensive guide to the synthesis, characterization, and application of 2-Methyl-1-(piperazin-1-yl)propan-2-ol as a chemical intermediate in drug synthesis. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-Methyl-1-(piperazin-1-yl)propan-2-ol is crucial for its effective and safe handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 135730-31-5 | [1] |

| Molecular Formula | C₈H₁₈N₂O | |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Purity | Typically >98% | [1] |

| Solubility | Soluble in water and most organic solvents | |

| Safety | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. |